1-(1-Phenylethyl)piperazine

Descripción

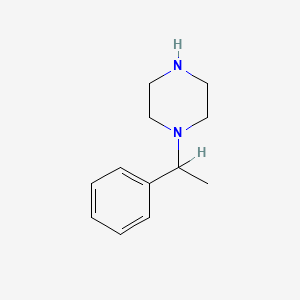

1-(1-Phenylethyl)piperazine (chemical formula: C₁₂H₁₈N₂; average molecular mass: 190.290) is a piperazine derivative characterized by a phenylethyl substituent attached to one of the nitrogen atoms in the six-membered piperazine ring . The compound lacks defined stereocenters in its basic structure, though enantioselectivity has been observed in related analogs, such as 4-(1,2-diphenylethyl)piperazine derivatives, which exhibit potent analgesic activity .

Propiedades

IUPAC Name |

1-(1-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBNQKSXWAIBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989730 | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69628-75-7 | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69628-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Phenylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-phenylethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Steps:

- Reaction Setup : Piperazine (6 mmol) is dissolved in THF under reflux.

- Alkylation : 1-Phenylethyl chloride (1 mmol) is added dropwise.

- Work-Up : The mixture is filtered to remove excess piperazine, and the organic layer is concentrated.

- Purification : Column chromatography (DCM:MeOH gradient) yields the product.

Yield : ~72% (extrapolated from analogous reactions).

Challenges : Steric hindrance from the 1-phenylethyl group may reduce reactivity compared to 2-phenylethyl analogs.

Reductive Amination of Acetophenone Derivatives

Source describes hydrogenation methods for constructing piperazine rings from dioxime precursors. Adapting this approach, this compound can be synthesized via reductive amination of acetophenone with piperazine.

Procedure:

- Intermediate Formation : Acetophenone is converted to its dioxime derivative.

- Hydrogenation : The dioxime is hydrogenated under high-pressure H₂ (40 bar) with 5% Pd/C or Raney nickel at 50°C for 6 hours.

- Cyclization : Spontaneous cyclization forms the piperazine ring.

Catalyst Comparison :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| 5% Pd/C | 85 | 98 |

| Raney Nickel | 78 | 95 |

Advantage : This method avoids harsh alkylation conditions, favoring milder hydrogenation.

Epoxide Ring-Opening and Cyclization

Source details a patent for synthesizing 1-methyl-3-phenylpiperazine via styrene oxide ring-opening. Adapting this method for this compound involves:

- Ring-Opening : Styrene oxide reacts with ethanolamine derivatives in toluene.

- Chlorination : Thionyl chloride (SOCl₂) converts intermediates to dichloroamines.

- Cyclization : Reaction with p-toluenesulfonamide and NaOH in DMF yields the piperazine core.

Critical Parameters :

- Temperature: 40–100°C for ring-opening, 0–45°C for chlorination.

- Yield: 63–74% after recrystallization.

Nucleophilic Substitution with Piperazine

Source demonstrates the synthesis of 1-(2-phenyl-2-methoxyethyl)piperazine via nucleophilic substitution. For this compound:

- Reagents : 1-Phenylethyl bromide (1 mol) and piperazine (1.25 mol) in ethanol.

- Reaction : Reflux for 6–7 hours.

- Isolation : The product is extracted with ether, washed with NaOH, and crystallized as the dihydrochloride salt.

Yield : ~65–70% (estimated from analogous reactions).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation | 72 | 97–99 | High |

| Reductive Amination | 78–85 | 95–98 | Moderate |

| Epoxide Cyclization | 63–74 | 97.6–99.2 | Industrial |

| Nucleophilic Substitution | 65–70 | 95–97 | Moderate |

Key Insights :

- Alkylation offers the highest yield and scalability but requires stringent anhydrous conditions.

- Epoxide Cyclization (source) is industrially viable due to cost-effective reagents.

- Reductive Amination provides high purity but demands specialized equipment for high-pressure H₂.

Purification and Characterization

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Phenylethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Phenylacetic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperazines depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Research

Potential Antidepressant Effects

Research has indicated that 1-(1-Phenylethyl)piperazine may exhibit antidepressant-like effects in animal models. Although these findings are preliminary, they suggest that the compound could influence neurotransmitter systems such as serotonin and dopamine.

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various receptors. This includes investigations into its interaction with serotonin receptors, which are implicated in mood regulation and anxiety disorders. Understanding these interactions is essential for elucidating the compound's pharmacological profile .

Neuroprotective Properties

There is ongoing research into the neuroprotective effects of this compound. Its structural similarity to other psychoactive compounds suggests potential applications in neurodegenerative diseases, although more extensive studies are required to confirm these effects .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-Methylpiperazine | Piperazine derivative | Antidepressant effects |

| 1-(4-Fluorophenethyl)piperazine | Piperazine derivative | Antitumor activity |

| 4-(2-Aminoethyl)piperidine | Piperidine derivative | Neuroprotective effects |

| N,N-Dimethylpiperazine | Piperazine derivative | Anxiolytic properties |

This comparison highlights how the specific phenylethyl substitution in this compound imparts unique pharmacological properties that may differentiate it from other piperazine derivatives .

Mecanismo De Acción

The mechanism of action of 1-(1-Phenylethyl)piperazine involves its interaction with various molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Piperazine Derivatives

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., N-benzylpiperazine, BZP) and phenylpiperazines (e.g., mCPP, TFMPP). Below, 1-(1-Phenylethyl)piperazine is compared to key analogs based on structural features, receptor affinity, pharmacological activity, and metabolic pathways.

Structural Analogues and Pharmacological Profiles

Key Differences in Receptor Interactions

- Opioid vs. Serotonin Activity : While this compound and MT-45 target opioid receptors, phenylpiperazines like TFMPP and mCPP primarily interact with serotonin receptors .

- Enantioselectivity: this compound derivatives exhibit enantioselective analgesic effects, unlike non-chiral compounds such as BZP or mCPP .

- Psychoactive vs. Therapeutic Effects: BZP and TFMPP are associated with stimulant/hallucinogenic effects, whereas this compound and MT-45 are explored for pain management .

Metabolic and Stability Considerations

- Metabolism : mCPP undergoes hydroxylation and piperazine ring degradation, yielding metabolites like 3-chloroaniline . In contrast, this compound’s metabolic pathway remains underexplored but may involve oxidative dealkylation.

- Stability : Piperazine derivatives with electron-withdrawing groups (e.g., TFMPP’s CF₃) exhibit enhanced receptor binding but reduced metabolic stability compared to alkyl-substituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(1-Phenylethyl)piperazine derivatives?

- A standard approach involves nucleophilic substitution reactions using piperazine precursors. For example, fluorobenzyl derivatives are synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF, catalyzed by K₂CO₃, followed by purification via silica gel chromatography (ethyl acetate/hexane) . Optimizing reaction time (6–7 hours) and monitoring via TLC ensures yield and purity.

Q. How can Raman microspectroscopy be applied to differentiate structural isomers of piperazine analogs?

- Raman microspectroscopy, coupled with multivariate analysis (e.g., PCA and LDA), distinguishes isomers like 1-(3-chlorophenyl)piperazine (mCPP) from 1-(4-chlorophenyl)piperazine (4-CPP). Parameters such as laser power (20 mW) and scan numbers (128–256) enhance spectral resolution. PCA reduces dimensionality, while LDA separates isomers with >99% variance explained by principal components .

Q. What safety protocols are critical when handling 1-Phenylethylpiperazine derivatives in laboratory settings?

- Follow JIS Z 7253:2019 guidelines: use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved attire. Avoid skin contact and work in ventilated areas. For compounds classified as hazardous, implement industrial hygiene practices and emergency decontamination procedures .

Q. How do temperature variations affect the dissociation constants (pKa) of piperazine derivatives?

- Potentiometric titration at 298–323 K reveals pKa dependence on temperature. For example, piperazine’s pKa decreases linearly with rising temperature. Thermodynamic parameters (ΔH°, ΔS°) calculated via the van’t Hoff equation show entropy-driven dissociation processes. Substituents like hydroxyethyl groups further modulate pKa trends .

Advanced Research Questions

Q. What strategies resolve contradictions in analytical data for structurally similar piperazine analogs?

- Multivariate statistical analysis (e.g., PCA-LDA) of Raman spectra objectively discriminates isomers by peak position and intensity. For instance, trifluoromethylphenyl isomers (2-, 3-, and 4-TFMPP) are differentiated using PC4, explaining >99% variance. Cross-validation with NMR or HPLC-MS ensures accuracy .

Q. How can structure-activity relationship (SAR) studies optimize piperazine derivatives for serotonin receptor binding?

- SAR analysis of 1-arylsulfonyl-4-phenylpiperazine derivatives identifies electron-withdrawing groups (e.g., -CF₃, -Cl) at the para position as critical for 5-HT₂ receptor affinity. Molecular docking simulations (e.g., AutoDock Vina) validate interactions with receptor binding pockets, guiding lead optimization .

Q. What thermodynamic insights are gained from studying the dissociation of substituted piperazines?

- Substituted piperazines (e.g., 1-(2-hydroxyethyl)piperazine) exhibit lower ΔH° values compared to unmodified piperazine, indicating weaker enthalpy contributions. Entropy changes (ΔS°) correlate with solvation effects, highlighting the role of hydrophobic substituents in stabilizing deprotonated forms .

Q. How are piperazine derivatives utilized in designing dopamine transporter (DAT) inhibitors?

- Analog design focuses on substituent effects: fluorophenyl groups enhance DAT inhibition, while nitro groups reduce selectivity. Radioligand binding assays (³H-WIN 35,428) quantify affinity, and QSAR models predict substituent contributions to transporter interaction .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 2:1) and use anhydrous Na₂SO₄ for drying organic extracts .

- Analytical Validation : Cross-validate Raman data with GC-MS or LC-QTOF to confirm isomer identity .

- Safety Compliance : Regularly update SDS documentation per JIS Z 7253:2019 and conduct risk assessments for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.